Physicochemical Profiling & Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
Physicochemical Profiling & Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
CAS Number: 1218388-85-2 Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol
Executive Summary
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a specialized non-proteinogenic
This guide provides a comprehensive technical analysis of its physicochemical properties, offering researchers a roadmap for solid-state characterization, solubility profiling, and stability assessment during early-phase drug development.
Molecular Architecture & Theoretical Physicochemistry
The molecule exists as a complex ampholyte. Understanding its ionization behavior is the prerequisite for all formulation and synthesis efforts.
Structural Motifs & Functional Implications[1]
-
Pyridine-3-yl Ring: Acts as a hydrogen bond acceptor and a weak base. The 3-position attachment minimizes steric hindrance at the catalytic center compared to 2-substituted analogs.
- -Amino Acid Core: The central chiral carbon (C2) connects the carboxylate and the amine, facilitating zwitterion formation.
-
Cyclopropyl Group: Provides steric bulk and conformational rigidity. The high
-character of the cyclopropyl carbons lowers the basicity of the adjacent nitrogen compared to an isopropyl analog, influencing the pKa.
Ionization Profile (pKa & Isoelectric Point)
The compound possesses three ionizable centers. The theoretical dissociation constants are estimated as follows based on Structure-Activity Relationship (SAR) data for pyridine-substituted amino acids:
| Functional Group | Estimated pKa | State at pH 7.4 |
| Carboxylic Acid (-COOH) | 1.8 – 2.3 | Deprotonated (Anionic) |
| Pyridine Nitrogen | 3.5 – 4.5 | Mostly Neutral |
| Secondary Amine (-NH-) | 8.2 – 9.0 | Protonated (Cationic) |
Net Charge Analysis:
At physiological pH (7.4), the molecule predominantly exists as a Zwitterion (Neutral net charge) , with the carboxylate negatively charged (
Lipophilicity (LogP vs. LogD)
-
Calculated LogP (Neutral form): ~0.5 – 0.9 (Moderately polar).
-
LogD (pH 7.4): < 0. Due to zwitterionic character, the distribution coefficient drops significantly in aqueous buffers, indicating high water solubility but potentially limited passive membrane permeability unless active transport or specific formulation strategies are employed.
Experimental Characterization Protocols
Solid-State Characterization (Polymorphism Screening)
Amino acid derivatives are prone to polymorphism and hydrate formation.
-
Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Expectation: Look for a sharp melting endotherm >180°C (typical for zwitterionic lattices). A broad endotherm or weight loss <100°C in TGA indicates a hydrate/solvate.
-
Critical Control: If the melting point is significantly lower (<150°C), suspect the formation of a hydrochloride salt or similar impurity rather than the free zwitterion.
Solubility & pH-Rate Profiling
The solubility profile will exhibit a classic "U-shape" characteristic of amphoteric molecules.
Protocol: Saturation Shake-Flask Method
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 10.0.
-
Equilibration: Add excess solid to buffers; shake at 37°C for 24 hours.
-
Analysis: Filter (0.22 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).
-
Self-Validation: Measure the final pH of the supernatant. If the pH shifted >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.
Diagram: Ionization Microspecies Equilibrium The following diagram illustrates the pH-dependent species distribution, critical for understanding solubility minima (at pI).
Figure 1: Predicted ionization pathway. The zwitterionic species dominates at physiological pH, corresponding to the region of minimum aqueous solubility.
Analytical Method Development
HPLC Method Parameters
For quantifying CAS 1218388-85-2, standard C18 columns may suffer from "dewetting" or poor retention of the polar zwitterion.
-
Column: C18-Polar Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) recommended.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate Pyridine/Amine).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 60% B over 10 minutes. (High organic is rarely needed).
-
Detection: UV at 260 nm (Pyridine
transition).
Impurity Profiling (Synthetic Origins)
Understanding the source allows for targeted impurity monitoring. This molecule is likely synthesized via a Strecker reaction or Reductive Amination .
-
Impurity A (Hydrolysis): 2-Hydroxy-2-(pyridin-3-yl)acetic acid (from over-hydrolysis).
-
Impurity B (Decarboxylation): N-(pyridin-3-ylmethyl)cyclopropanamine (trace, if heated excessively).
Stability & Handling
Cyclopropyl Ring Sensitivity
While generally stable, the cyclopropyl ring can undergo ring-opening under strong acidic conditions combined with nucleophiles (e.g., HCl/MeOH at high heat).
-
Recommendation: Avoid using methanolic HCl for salt formation. Prefer mild organic acids (e.g., fumaric, maleic) if a salt form is required for bioavailability.
Hygroscopicity
As a zwitterionic solid, the material is likely hygroscopic .
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate upon warming to room temperature to prevent condensation.
Synthesis & Characterization Workflow
The following flowchart outlines the logic for validating the identity and purity of the compound upon receipt or synthesis.
Figure 2: Step-by-step characterization workflow ensuring structural integrity and batch consistency.
References
-
PubChem Compound Summary. (n.d.). 3-Pyridineacetic acid derivatives and physicochemical data. National Library of Medicine. Retrieved from [Link]
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizing Pyridine/Cyclopropyl motifs in drug design).
- Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. (Methodology for zwitterion profiling).
